The compound 11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple heterocycles, including thiazole and benzothiazole rings, which may contribute to its biological activity. This compound is classified under the category of dithia diazatricyclo compounds, which are of interest for their potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of thiazole and benzothiazole intermediates. These intermediates are then subjected to various functionalization reactions to introduce additional groups such as methylsulfanyl and amine functionalities.
The molecular formula of the compound is with a molecular weight of approximately 406.6 g/mol. Its structure features:
The compound's structural data can be represented using various chemical notation systems:
InChI=1S/C17H18N4S4/c1-10-5-12(18)14(20)19-15(10)16(21)22-17(23)24/h5-6H,1-4H3,(H,19,20)(H,21,22)(H,23)
CCN(C)C(=O)C1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The thiazole and benzothiazole rings facilitate binding to these targets due to their electron-rich nature.
Studies suggest that compounds with similar structures may inhibit cell proliferation or induce apoptosis through modulation of signaling pathways involved in cell growth and survival.
The compound is expected to exhibit:
Chemical properties include:
This compound has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: